molecular formula C10H20O3 B013662 Methyl 9-hydroxynonanoate CAS No. 34957-73-8

Methyl 9-hydroxynonanoate

Cat. No. B013662
CAS RN: 34957-73-8
M. Wt: 188.26 g/mol
InChI Key: RIZOOQYPYGPBOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 9-hydroxynonanoate and its precursor, 9-hydroxynonanoic acid, involves several steps, including ozonolysis, hydrogenation, and lactonization reactions. Researchers have demonstrated the feasibility of converting oleic acid to 9-hydroxynonanoic acid through ozonolysis and hydrogenation. This acid can then be transformed into a lactone, a potential monomer for polylactone synthesis (Liu et al., 2008). Another approach involves a chemoenzymatic method for synthesizing 9-hydroxynonanoic acid from oleic acid, using a series of enzymatic transformations and chemical oxidations to achieve high yields (Koppireddi et al., 2016).

Molecular Structure Analysis

The molecular structure of Methyl 9-hydroxynonanoate and related compounds, such as 1,11-dioxacycloicosane-2,12-dione, has been elucidated using various spectroscopic techniques including 1H NMR, 13C NMR, FTIR, high-resolution mass spectroscopy, and GC-MS. These analyses confirm the chemical structures of the synthesized compounds, which are crucial for their application in polymer synthesis (Liu et al., 2008).

Chemical Reactions and Properties

Methyl 9-hydroxynonanoate can undergo various chemical reactions, including polymerization and esterification. It serves as a precursor for the synthesis of poly(nonanolactones) through ring-opening polymerization of dilactones derived from it. The chemical reactions involved in its synthesis and polymerization underscore its versatility and potential in creating biodegradable materials (Liu et al., 2008).

Physical Properties Analysis

The physical properties of polymers derived from Methyl 9-hydroxynonanoate, such as aliphatic poly(nonanolactones), have been characterized using modulated differential scanning calorimetry (MDSC) and thermogravimetric analysis (TGA). These analyses provide insights into the thermal stability and melting behavior of the synthesized polymers, which are important for their application in biodegradable materials (Liu et al., 2008).

Chemical Properties Analysis

The chemical properties of Methyl 9-hydroxynonanoate, including its reactivity and the types of chemical transformations it can undergo, are integral to its utility as a monomer in polymer synthesis. The compound's ability to participate in various chemical reactions, such as ozonolysis, hydrogenation, and ring-opening polymerization, highlights its potential in the development of biodegradable plastics (Liu et al., 2008).

Scientific Research Applications

  • Antiproliferative Activity on Cancer Cells : Methyl 9-hydroxystearate and methyl 9-aminostearate have been shown to exhibit antiproliferative activity against HT29 cancer cells. The position of the 9 groups is crucial for hydrogen bonding, and the methyl ester functionality preserves this effect (Calonghi et al., 2019).

  • Antitumor Agent Binding to RNA : The antitumor agent N2-methyl-9-hydroxy-ellipticinium acetate efficiently binds to RNA and poly A, demonstrating the high electrophilicity of para-quinone-imine derivatives in the ellipticine series (Dugué et al., 1984).

  • Biodegradable Polylactones Synthesis : 9-Hydroxynonanoic acid, derived from methyl oleate, has been converted into lactone monomers for synthesizing biodegradable polylactones (Liu et al., 2008).

  • Synthesis of Furanoid Esters : Methyl 9,10,12,13-diepoxystearate has been used to synthesize isomeric C18-furanoid esters, including methyl 9,12-epoxy-10-methyl-octadeca-9,11-dienoate (Jie & Lam, 1977).

  • Preparation from Renewable Resources : A cost-effective method has been demonstrated for preparing 9-hydroxynonanoic acid and its ester derivatives from methyl ricinoleate, a renewable resource (Kula et al., 1999).

  • Synthesis of Cyclic Acetals from Oleochemicals : HMSA, a cyclic acetal, has been synthesized from epoxidized methyl oleate and 2-hexanone, potentially leading to new hydrophobic molecules for synthesizing new surfactants (Doll & Erhan, 2008).

  • Biocatalytic and Chemical Transformations : A chemoenzymatic method allows for the synthesis of 9-hydroxynonanoic acid and 1,9-nonanedioic acid from oleic acid, with high yields under mild reaction conditions (Koppireddi et al., 2016).

  • Sustainable Production from Rapeseed Oil : A sustainable method converts rapeseed oil's fatty acid methyl esters into polymer precursors, with 85% methyl-9-hydroxynonanoate, under mild conditions and with valuable by-products (Louis et al., 2014).

  • Mass Spectrometry in Identifying Modified Proteins : Mass spectrometry techniques have been used to identify HNE-modified proteins in biological samples, aiding in understanding interactions with redox sensitive cell signaling proteins (Spickett, 2013).

  • Biotransformation into Industrially Relevant Chemicals : Enzyme and recombinant Escherichia coli have been used to transform renewable oils and fatty acids into industrially relevant C9 chemicals, with potential applications in biofuel production (Seo et al., 2018).

properties

IUPAC Name

methyl 9-hydroxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZOOQYPYGPBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303599
Record name Methyl 9-hydroxynonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-hydroxynonanoate

CAS RN

34957-73-8
Record name 34957-73-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 9-hydroxynonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 165 mL (165 mmol) of a 1.0M solution of boranetetrahydrofuran complex in tetrahydrofuran in 200 mL of dry diethyl ether at 0° C. is added dropwise 25.0 g (123 mmol) of azelaic acid monomethyl ester, added at such a rate as to prevent excessive release of gas and exothermicity. The solution is allowed to warm to room temperature overnight and is worked up by slowly adding water until gas evolution ceases. Then solid potassium carbonate is added and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined extracts are washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to give 8-carbomethoxyoctan-1-ol as a colorless oil.
[Compound]
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25 g
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200 mL
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Synthesis routes and methods II

Procedure details

To prepare 4, a solution of nonanedioic acid monomethyl ester (3) (923 mg, 4.6 mmol) in dry THF (3 ml) at −20° C. was treated with 1 M BH3 in THF (4.6 ml, 4.6 mmol) over 10 minutes. After stirring at room temperature for 4 hours, the reaction was quenched with 0.77 M aqueous K2CO3 solution (10 ml) at 0° C. The product was extracted with diethyl ether (3×20 ml), washed with saturated aqueous NaCl solution, dried over Na2SO4, and concentrated in vacuum to afford methyl 9-hydroxynonanoate (4) (Kai K. et al., Tetrahedron 64:6760-69 (2008), which is hereby incorporated by reference in its entirety) (850 mg, 99% yield) as a colorless oil, which was used directly without any further purification. 1H NMR (400 MHz, chloroform-d1): δ 1.27-1.37 (8H, m), 1.50-1.66 (4H, m), 2.29 (2H, t, J=7.5 Hz), 3.62 (2H, t, J=6.5 Hz), 3.66 (3H, s). See FIG. 75C.
Quantity
923 mg
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reactant
Reaction Step One
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Quantity
3 mL
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4.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
K Louis, L Vivier, JM Clacens, M Brandhorst… - Green …, 2014 - pubs.rsc.org
… Fatty acid methyl esters from rapeseed oil can be converted to monomers for polymer industries (85% methyl-9-hydroxynonanoate) by an oxydoreductive cleavage step in solvent free …
Number of citations: 46 0-pubs-rsc-org.brum.beds.ac.uk
EH Pryde, CM Thierfelder, JC Cowan - Journal of the American Oil …, 1976 - Springer
… Methyl 9-hydroxynonanoate has been prepared previously by catalytic hydrogenation of isolated methyl azelaaldehydate (methyl 9-oxononanoate) in 95% ethanol with platinum oxide …
ZS Petrovic, J Milic, Y Xu, I Cvetkovic - Macromolecules, 2010 - ACS Publications
… Pure methyl 9-hydroxynonanoate having molecular weight of 188.26 and OH number of 298 mg KOH/g was made in several steps involving ozonolysis of oil, reduction, and preparation …
Number of citations: 68 0-pubs-acs-org.brum.beds.ac.uk
T Chiba, S Nabeshima, Y Takei, K Onozaki - Glycoconjugate journal, 1998 - Springer
… Galactose with C9 spacer, 8-(hydrazinocarbonyl)octyl A-D-galctopyranoside (3), was synthesized by glycosylation of C9 spacer, methyl 9-hydroxynonanoate, with acetobromogalactose…
K Louis, E Beauchene, L Vivier, J Dubois… - …, 2016 - Wiley Online Library
… One can note that only traces of methyl-9-hydroxynonanoate were observed in these experiments meaning that reduction step was performed mainly on imine function. Aldehyde ester …
SB Farren, E Sommerman, PR Cullis - Chemistry and physics of lipids, 1984 - Elsevier
… Chlorination of methyl 9-hydroxynonanoate Thirty-six grams (300 mmol) of SOC12 was added dropwise, from a separating funnel, to a solution of 45 g of methyl 9-hydroxynonanoate (…
J Jose, S Li, L Bouzidi, AL Leao… - Journal of Applied …, 2014 - Wiley Online Library
… ω-hydroxytridecanoate) , and their copolyesters (P(−Me13−/−Me9−)) were prepared by the melt polycondensation of methyl 13-hydroxytridecanoate and methyl 9-hydroxynonanoate …
B Dean, H Oguchi, S Cai, E Otsuji, K Tashiro… - Carbohydrate …, 1993 - Elsevier
… - 4)-2,3,6,-tri-O-acetyl-glucopyranosyl trichloroacetimidate was treated with methyl or benzyl hydroxyethanoate, methyl or benzyl 4-hydroxybutanoate, and methyl 9-hydroxynonanoate, …
EH Pryde, DE Anders, JC Cowan - Journal of the American Oil …, 1969 - Wiley Online Library
… In the same solvent system but with excess ammonia, methyl 9aminononanoate was formed in 97% yield, and methyl 9-hydroxynonanoate was the only other product detected. …
RG Ackman, ME Retson, LR Gallay… - Canadian Journal of …, 1961 - cdnsciencepub.com
… were made froiii the retention tiiiies of methyl 9-hydroxynonanoate. These indicated that the … , calculated froill those of the formyl ester of methyl 9-hydroxynonanoate, of 0.G80 on tlie …
Number of citations: 137 cdnsciencepub.com

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